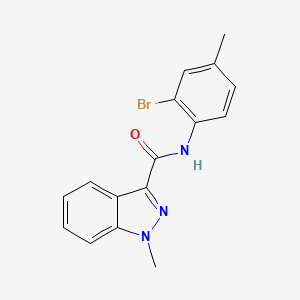
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide (BMIC) is an organic compound that has been studied extensively in recent years. It is a member of the indazole family of compounds, which are known for their various biochemical and physiological effects. BMIC has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, BMIC has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist.
科学研究应用
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
作用机制
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide binds to certain receptors in the body, which then activates certain pathways and enzymes, leading to the desired effects. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is believed to interact with certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be used in a wide variety of experiments. The limitations of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively short half-life, its potential to cause unwanted side effects, and its potential to interact with other compounds in unexpected ways.
未来方向
For research involving N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide include further studies of its mechanism of action, its ability to modulate the activity of certain enzymes and proteins, its potential use in the development of new drugs, and its potential use in the treatment of various neurological disorders. In addition, further studies of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide’s potential use in the treatment of certain types of cancer and its potential use as an anti-inflammatory agent are warranted. Finally, further studies of the potential side effects of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and its potential interactions with other compounds are needed in order to fully understand the safety and efficacy of this compound.
合成方法
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can be synthesized from the reaction of 2-bromo-4-methylphenyl isocyanate and 1-methyl-1H-indazole-3-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is purified by column chromatography. The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been optimized to produce a high yield of the desired product in a relatively short amount of time.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

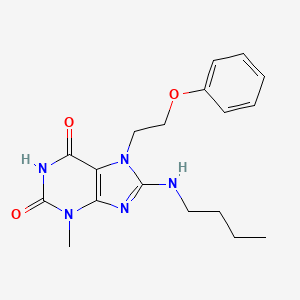
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)

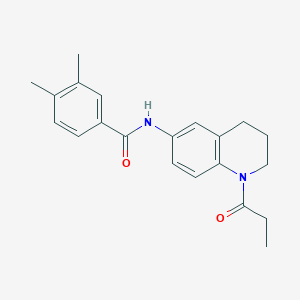

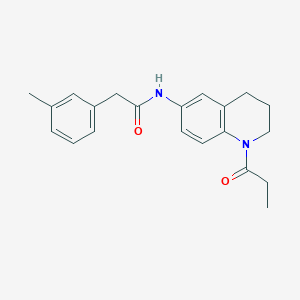
![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
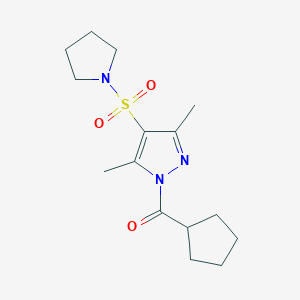
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ylsulfanyl}ethan-1-ol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6499852.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499860.png)